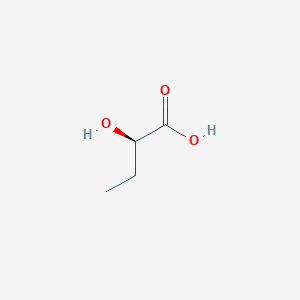

(R)-2-Hydroxybutyric acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3/c1-2-3(5)4(6)7/h3,5H,2H2,1H3,(H,6,7)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFENDNXGAFYKQO-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501311184 | |

| Record name | (R)-2-Hydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501311184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20016-85-7 | |

| Record name | (R)-2-Hydroxybutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20016-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxybutyric acid, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020016857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-2-Hydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501311184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-2-hydroxybutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXYBUTYRIC ACID, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UC8XN5ZT94 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: A Molecule of Growing Significance

An In-Depth Technical Guide to (R)-2-Hydroxybutyric Acid: From Fundamental Properties to Advanced Applications

This compound, a chiral molecule belonging to the alpha-hydroxy acid class of organic compounds, has emerged from relative obscurity to become a focal point in metabolic research and pharmaceutical development.[1] Initially studied in the context of rare metabolic disorders, its significance has been amplified by the discovery of its S-enantiomer as a sensitive and early biomarker for insulin resistance and oxidative stress.[1][2][3][4] This guide provides a comprehensive technical overview of the fundamental properties of this compound, its intricate role in biological systems, and its applications for researchers, scientists, and drug development professionals. We will delve into its physicochemical characteristics, stereochemical importance, metabolic pathways, and the analytical methodologies essential for its study.

Core Physicochemical Properties

This compound is a colorless, crystalline solid that is soluble in water, a property conferred by its polar hydroxyl and carboxylic acid functional groups.[2] Its unique identifier in chemical databases is CAS number 20016-85-7.[2][3][4] A summary of its key properties is presented below.

| Property | Value | Source(s) |

| IUPAC Name | (2R)-2-hydroxybutanoic acid | |

| Synonyms | (-)-2-Hydroxybutyric acid, D-2-Hydroxybutyric acid | , |

| CAS Number | 20016-85-7 | , |

| Molecular Formula | C₄H₈O₃ | , |

| Molecular Weight | 104.10 g/mol | , |

| Melting Point | 50-54 °C | , |

| Boiling Point | 238.3 °C at 760 mmHg | |

| Density | 1.195 g/cm³ | |

| pKa | 3.83 (Predicted) | |

| Solubility | Soluble in water, DMSO, Methanol, Chloroform (slightly) | , |

The Critical Role of Chirality

2-Hydroxybutyric acid is a chiral molecule because its second carbon atom (C2) is a stereocenter, bonded to four distinct groups: a hydroxyl group (-OH), a carboxyl group (-COOH), an ethyl group (-CH₂CH₃), and a hydrogen atom (-H).[5] This arrangement allows for the existence of two non-superimposable mirror-image forms known as enantiomers: this compound and (S)-2-Hydroxybutyric acid.[5]

These enantiomers share identical physical properties like melting and boiling points but differ in their interaction with plane-polarized light, a phenomenon known as optical activity.[5] More importantly, this stereoisomerism is paramount in biological contexts. Enzymes and receptors within biological systems are themselves chiral, leading to stereospecific interactions where one enantiomer is preferentially recognized and metabolized.[5]

Biological Significance and Metabolic Pathways

2-Hydroxybutyrate, the conjugate base of 2-hydroxybutyric acid, is primarily produced in the liver as a byproduct of two key metabolic processes: the catabolism of the amino acids L-threonine and methionine, and the synthesis of glutathione.[6][7]

Under conditions of metabolic stress, such as oxidative stress or detoxification, the demand for the antioxidant glutathione increases significantly.[6] This heightened demand can make L-cysteine, a key component of glutathione, a limiting factor. To compensate, the body diverts homocysteine from the methionine regeneration pathway into the transsulfuration pathway to produce more cysteine.[6] During this process, α-ketobutyrate is generated and subsequently reduced to 2-hydroxybutyrate, making its elevated levels an indicator of increased glutathione synthesis and oxidative stress.[6][8]

The (S)-enantiomer, in particular, has been identified as an early biomarker for insulin resistance.[2][3][8] Elevated levels of (S)-2-hydroxybutyrate are observed in individuals with impaired glucose tolerance, even before the clinical manifestation of type 2 diabetes.[2][3] This is linked to shifts in lipid metabolism; increased fatty acid oxidation in a state of insulin resistance elevates the cellular NADH/NAD+ ratio, which in turn favors the reduction of α-ketobutyrate to 2-hydroxybutyrate by lactate dehydrogenase (LDH) or α-hydroxybutyrate dehydrogenase (HBDH).[8][9]

Applications in Research and Drug Development

The defined stereochemistry of this compound makes it a valuable chiral building block in asymmetric synthesis.[5][10] Enantiomerically pure starting materials are critical in drug development, as the biological activity and safety profile of a drug often reside in a single enantiomer.

A notable application of this compound is as a key intermediate in the synthesis of Idelalisib.[5] Idelalisib is a targeted cancer therapy that acts as a selective inhibitor of phosphoinositide 3-kinase (PI3K) delta, used in the treatment of certain B-cell malignancies. The stereospecificity imparted by the this compound scaffold is crucial for the drug's efficacy and selective binding to its target.[5]

Analytical Methodologies

Accurate quantification of 2-hydroxybutyrate in biological matrices like plasma or serum is essential for its validation and use as a biomarker. The primary analytical techniques employed are mass spectrometry-based methods, which offer high sensitivity and specificity.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust and classic method for quantification. It requires a derivatization step to convert the non-volatile 2-hydroxybutyric acid into a volatile trimethylsilyl (TMS) ester, making it amenable to gas chromatography.[11][12]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method is highly sensitive and often requires simpler sample preparation, typically involving protein precipitation followed by direct analysis.[11][13][14] It is well-suited for high-throughput clinical research.[11]

Experimental Protocol: Quantification of 2-Hydroxybutyrate in Human Serum by GC-MS

This protocol describes a validated method for the quantification of 2-hydroxybutyrate using gas chromatography-mass spectrometry with microwave-assisted derivatization.[12] The use of a deuterated internal standard (2-hydroxybutyrate-d₃) is crucial for ensuring accuracy by correcting for variations during sample preparation and analysis.

1. Materials and Reagents

-

Human serum samples

-

2-Hydroxybutyrate (calibrant)

-

2-Hydroxybutyrate-d₃ (internal standard)

-

5 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

BSTFA:TMCS (99:1) (N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane)

-

Nitrogen gas for evaporation

-

Microwave oven

-

GC-MS system

2. Sample Preparation

-

Aliquoting: In a microcentrifuge tube, place 300 µL of serum sample, calibrator, or quality control sample.

-

Internal Standard Spiking: Add 30 µL of 1 mM 2-hydroxybutyrate-d₃ to each tube.

-

Acidification: Acidify the sample by adding 90 µL of 5 M HCl. This step enhances the stability and extraction efficiency of the analyte.

-

Liquid-Liquid Extraction: Add 4 mL of ethyl acetate to the tube. Vortex vigorously to ensure thorough mixing and extraction of the analyte into the organic phase.

-

Phase Separation: Centrifuge the samples at 2500 x g for 10 minutes to separate the organic and aqueous layers.

-

Evaporation: Carefully transfer the upper organic phase to a clean tube and evaporate to dryness under a gentle stream of nitrogen gas at 37 °C.

-

Derivatization: Add 80 µL of BSTFA:TMCS (99:1) to the dried extract.

-

Microwave-Assisted Reaction: Irradiate the samples in a microwave at 800 W for 2 minutes. This rapidly forms the trimethylsilyl ester derivatives of 2-hydroxybutyrate and its internal standard.

-

Analysis: Transfer the derivatized sample to an autosampler vial for GC-MS analysis.

3. GC-MS Analysis

-

Injection: Inject a small volume (e.g., 1-2 µL) of the derivatized sample into the GC-MS.

-

Separation: Use a suitable capillary column (e.g., a non-polar or medium-polarity column) to separate the analyte from other matrix components.

-

Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect the characteristic ions for the TMS derivatives of 2-hydroxybutyrate (m/z 205) and its deuterated internal standard (m/z 208).[12]

4. Quantification

-

Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the calibrators.

-

Determine the concentration of 2-hydroxybutyrate in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This compound, and its enantiomer, are more than just metabolic byproducts; they are key indicators of fundamental metabolic processes linked to oxidative stress and energy homeostasis. The ability to distinguish and accurately quantify these chiral molecules has provided invaluable insights into the early stages of metabolic diseases like insulin resistance. For researchers and drug development professionals, this compound serves as a vital chiral synthon for creating enantiomerically pure pharmaceuticals. A thorough understanding of its fundamental properties, biological roles, and analytical methods is therefore essential for leveraging its full potential in both clinical diagnostics and therapeutic innovation.

References

-

Gall, W. E., Beebe, K., Lawton, K. A., Adam, K. P., Mitchell, M. W., Nakhle, P. J., ... & Ferrannini, E. (2010). α-Hydroxybutyrate is an early biomarker of insulin resistance and glucose intolerance in a nondiabetic population. PLOS ONE, 5(5), e10883. [Link]

-

National Center for Biotechnology Information. (2010). α-Hydroxybutyrate Is an Early Biomarker of Insulin Resistance and Glucose Intolerance in a Nondiabetic Population. PubMed Central. [Link]

-

Demir, M., Aktaş, G., & Duman, T. T. (2020). Serum α-Hydroxybutyrate: A Candidate Marker of Insulin Resistance Is Associated with Deterioration in Anthropometric Measurements in Individuals with Low Diabetes Risk. The Journal of Applied Laboratory Medicine, 5(4), 738-744. [Link]

-

Rupa Health. (n.d.). 2-Hydroxybutyric Acid. Rupa Health. [Link]

-

SciSpace. (2010). α-Hydroxybutyrate Is an Early Biomarker of Insulin Resistance and Glucose Intolerance in a Nondiabetic Population. SciSpace. [Link]

-

Rohwerder, T., & Müller, R. H. (2010). Biosynthesis of 2-hydroxyisobutyric acid (2-HIBA) from renewable carbon. Microbial cell factories, 9, 15. [Link]

-

Wikipedia. (n.d.). 2-Hydroxybutyric acid. Wikipedia. [Link]

-

PathBank. (n.d.). Browsing Compounds. PathBank. [Link]

-

Li, X., Yang, J., Wu, Y., & Li, W. (2016). LC-MS/MS method for quantitation of seven biomarkers in human plasma for the assessment of insulin resistance and impaired glucose tolerance. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1033-1034, 369–375. [Link]

-

ResearchGate. (2017). Production of 2-hydroxyisobutyric acid from methanol by Methylobacterium extorquens AM1 expressing ( R )-3-hydroxybutyryl-CoA isomerizing enzymes. ResearchGate. [Link]

-

Martins, C., Tabilit, A., & Raposo, J. F. (2022). Which Role Plays 2-Hydroxybutyric Acid on Insulin Resistance?. International Journal of Molecular Sciences, 23(22), 14329. [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for 2-Hydroxybutyric acid (HMDB0000008). HMDB. [Link]

-

Journal of Chromatographic Science. (2012). Determination of 2-Hydroxy-4-(methylthio)butanoic Acid in Bovine Serum and Sea Water. Oxford Academic. [Link]

-

González-Riaño, C., Garcia, A., Barbas, C., & Godzien, J. (2022). Validation of a Microwave-Assisted Derivatization Gas Chromatography-Mass Spectrometry Method for the Quantification of 2-Hydroxybutyrate in Human Serum as an Early Marker of Diabetes Mellitus. Metabolites, 12(3), 261. [Link]

-

UNT Digital Library. (2020). Novel LC-MS Method for the Analysis of Beta-Hydroxybutyric Acid (BHB) in Health Formulations. UNT Digital Library. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. α-Hydroxybutyrate Is an Early Biomarker of Insulin Resistance and Glucose Intolerance in a Nondiabetic Population | PLOS One [journals.plos.org]

- 3. α-Hydroxybutyrate Is an Early Biomarker of Insulin Resistance and Glucose Intolerance in a Nondiabetic Population - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. benchchem.com [benchchem.com]

- 6. 2-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]

- 7. hmdb.ca [hmdb.ca]

- 8. 2-Hydroxybutyric Acid | Rupa Health [rupahealth.com]

- 9. mdpi.com [mdpi.com]

- 10. scbt.com [scbt.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. LC-MS/MS method for quantitation of seven biomarkers in human plasma for the assessment of insulin resistance and impaired glucose tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (R)-2-Hydroxybutyric Acid: Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Core Principles: Structure and Stereochemistry

(R)-2-Hydroxybutyric acid, a chiral carboxylic acid, possesses a unique three-dimensional structure that is fundamental to its biological activity and applications in stereospecific synthesis.

Unraveling the Chemical Architecture

This compound is an alpha-hydroxy acid with the chemical formula C₄H₈O₃.[1][2] Its structure is characterized by a four-carbon butanoic acid backbone with a hydroxyl group (-OH) located on the alpha-carbon (the carbon atom adjacent to the carboxyl group).[3] This specific arrangement results in a chiral center at the second carbon atom.[4]

| Property | Value |

| IUPAC Name | (2R)-2-hydroxybutanoic acid[1] |

| Molecular Formula | C₄H₈O₃[1] |

| Molecular Weight | 104.10 g/mol [1] |

| CAS Number | 20016-85-7[5] |

| Appearance | Solid |

| Melting Point | 50-54 °C |

| Solubility | Soluble in water[6] |

The Decisive Role of Stereochemistry

The presence of a chiral center at the C2 position means that 2-hydroxybutyric acid can exist as two non-superimposable mirror images, known as enantiomers: this compound and (S)-2-Hydroxybutyric acid.[4] The designation of (R) or (S) is determined by the Cahn-Ingold-Prelog (CIP) priority rules, which assign priorities to the four different groups attached to the chiral carbon based on atomic number.[7][8][9]

For this compound, the priority of the substituents is as follows:

-

-OH (highest atomic number)

-

-COOH

-

-CH₂CH₃

-

-H (lowest atomic number)

When the molecule is oriented with the lowest priority group (-H) pointing away from the viewer, the sequence from the highest to the lowest priority (1 to 3) proceeds in a clockwise direction, hence the (R)- (from the Latin rectus for right) designation.[8][10][11]

Caption: Cahn-Ingold-Prelog priority rules applied to this compound.

The stereospecificity of this compound is of paramount importance in biological systems, where enzymes and receptors are themselves chiral and often interact preferentially with one enantiomer over the other.[4] While the (S)-enantiomer is a known biomarker for insulin resistance, the distinct biological role of the (R)-enantiomer is often utilized in research as a comparative tool.[4][12]

Synthesis and Purification: Achieving Enantiomeric Purity

The production of enantiomerically pure this compound is a critical step for its application in pharmaceutical synthesis and research. This can be achieved through two primary strategies: asymmetric synthesis and chiral resolution.

Building Chirality: Asymmetric Synthesis

Asymmetric synthesis aims to create the desired enantiomer selectively from a prochiral starting material. A common and effective method is the enantioselective reduction of 2-oxobutanoic acid or its esters.[4]

Protocol: Enantioselective Reduction of 2-Oxobutanoic Acid

-

Catalyst Preparation: A chiral catalyst, often a ruthenium-BINAP complex, is prepared. These catalysts are known for their high efficiency in the hydrogenation of α-keto acids.[4]

-

Reaction Setup: 2-oxobutanoic acid is dissolved in a suitable solvent under an inert atmosphere.

-

Hydrogenation: The chiral catalyst is introduced, and the mixture is subjected to hydrogenation.

-

Work-up and Purification: Following the reaction, the catalyst is removed, and the product is purified to yield this compound with high enantiomeric excess.

Separating Mirror Images: Chiral Resolution

Chiral resolution involves the separation of a racemic mixture (a 1:1 mixture of both enantiomers) into its individual (R) and (S) components.

Protocol: Diastereomeric Salt Crystallization

-

Salt Formation: The racemic 2-hydroxybutyric acid is reacted with a chiral resolving agent, such as a chiral amine, to form diastereomeric salts.

-

Fractional Crystallization: The resulting diastereomers have different physical properties, including solubility, allowing for their separation by fractional crystallization.

-

Liberation of Enantiomer: The desired diastereomeric salt is then treated to remove the resolving agent, yielding the pure this compound.

Caption: Synthetic and resolution strategies for obtaining this compound.

Analytical Methodologies for Chiral Discrimination

The accurate analysis and quantification of enantiomers are crucial for quality control and research purposes. Several analytical techniques are employed for the chiral separation of 2-hydroxybutyric acid.

Chromatographic Techniques

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful tools for separating enantiomers.[] This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[14][15]

-

Direct Methods: Involve the use of a chiral column where the stationary phase is chiral.[15]

-

Indirect Methods: Involve derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[15][16]

Capillary Electrophoresis

Capillary electrophoresis (CE) offers a high-efficiency method for chiral separations.[][17][18] By adding a chiral selector, such as cyclodextrin, to the background electrolyte, the differential interaction with the enantiomers allows for their separation.[17][18]

Spectroscopic and Spectrometric Methods

-

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light, providing information about the stereochemistry of chiral molecules.[]

-

Mass Spectrometry (MS): When coupled with a chiral separation technique (e.g., LC-MS, GC-MS), mass spectrometry provides highly sensitive and selective detection and quantification of each enantiomer.[19]

| Analytical Technique | Principle | Key Advantages |

| Chiral HPLC/GC | Differential interaction with a chiral stationary phase.[14][15] | High resolution, well-established methods.[19] |

| Capillary Electrophoresis | Differential migration in the presence of a chiral selector.[17][18] | High efficiency, low sample consumption.[19] |

| Circular Dichroism | Differential absorption of circularly polarized light.[] | Provides absolute configuration information. |

| Mass Spectrometry | Separation based on mass-to-charge ratio, coupled with a chiral separation front-end.[19] | High sensitivity and selectivity.[19] |

Applications and Future Directions

This compound is a valuable chiral building block in the synthesis of enantiomerically pure pharmaceuticals.[4][20] Its precise three-dimensional structure is transferred to the final drug molecule, ensuring the correct biological activity.[4] A notable application is its use as an intermediate in the synthesis of the anticancer drug Idelalisib.[4]

The distinct stereochemistry of this compound makes it a crucial molecule in both synthetic chemistry and metabolic research. As our understanding of the stereospecific interactions in biological systems deepens, the demand for enantiomerically pure compounds like this compound will continue to grow, driving further innovation in its synthesis and analysis.

References

A comprehensive list of references is available for further reading and verification of the information presented in this guide.

Sources

- 1. This compound | C4H8O3 | CID 449265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Hydroxybutyric Acid | C4H8O3 | CID 11266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Showing Compound 2-Hydroxybutyric acid (FDB021867) - FooDB [foodb.ca]

- 4. benchchem.com [benchchem.com]

- 5. echemi.com [echemi.com]

- 6. CAS 20016-85-7: (R)-2-Hydroxybutanoic acid | CymitQuimica [cymitquimica.com]

- 7. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. 2-Hydroxybutyric Acid | Rupa Health [rupahealth.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Enantiomeric separation and discrimination of 2-hydroxy acids as O-trifluoroacetylated (S)-(+)-3-methyl-2-butyl esters by achiral dual-capillary column gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Direct chiral resolution of aliphatic α-hydroxy acids using 2-hydroxypropyl-β-cyclodextrin in capillary electrophoresis - Analyst (RSC Publishing) [pubs.rsc.org]

- 18. Direct chiral resolution of aliphatic α-hydroxy acids using 2-hydroxypropyl-β-cyclodextrin in capillary electrophoresis - Analyst (RSC Publishing) DOI:10.1039/A807351A [pubs.rsc.org]

- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 20. scbt.com [scbt.com]

(R)-2-Hydroxybutyric Acid: A Central Mediator in Metabolic Regulation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-2-Hydroxybutyric acid ((R)-2-HB), also known as alpha-hydroxybutyrate, has emerged as a critical metabolite and sensitive biomarker at the crossroads of several key metabolic pathways. Its production is intricately linked to amino acid catabolism, glutathione synthesis, and the cellular redox state. Elevated levels of (R)-2-HB are now recognized as an early and robust indicator of insulin resistance, oxidative stress, and the progression of type 2 diabetes. This guide provides a comprehensive technical overview of the biological significance of (R)-2-HB, detailing its metabolic origins, its role as a reporter of hepatic oxidative stress, its deep connection to insulin resistance, and its implications in a range of metabolic disorders. Furthermore, we present detailed methodologies for its accurate quantification and explore its burgeoning potential as a diagnostic and therapeutic target.

PART 1: The Biochemical Landscape of this compound

1.1. Synthesis and Metabolic Fate

The synthesis of this compound is primarily driven by the availability of its precursor, α-ketobutyrate (also known as 2-oxobutanoate), and the cellular redox environment. Two principal metabolic routes converge on the production of α-ketobutyrate:

-

Amino Acid Catabolism: The breakdown of L-threonine and methionine generates α-ketobutyrate as an intermediate.[1][2] In particular, the catabolism of L-threonine in the liver is a significant source.[1]

-

Glutathione Synthesis: The transsulfuration pathway, which converts homocysteine (derived from methionine) to cystathionine and then to cysteine for glutathione (GSH) synthesis, also produces α-ketobutyrate as a byproduct.[1][3]

Under conditions of high NADH/NAD+ ratio, indicative of a reductive state often seen with increased fatty acid oxidation, α-ketobutyrate is readily reduced to (R)-2-HB by the enzyme lactate dehydrogenase (LDH).[2][4]

Caption: Major synthetic pathways of this compound.

1.2. A Barometer of Hepatic Oxidative Stress

(R)-2-HB serves as a sensitive, indirect marker of hepatic oxidative stress.[5] During periods of heightened oxidative stress, the demand for the antioxidant glutathione increases dramatically.[3] This upregulates the transsulfuration pathway to supply the necessary cysteine precursor, leading to a concurrent rise in α-ketobutyrate production.[3] The subsequent reduction of this excess α-ketobutyrate to (R)-2-HB reflects the cellular effort to manage the metabolic and redox perturbations associated with oxidative stress.

PART 2: The Clinical Significance of this compound in Metabolic Disease

2.1. An Early Harbinger of Insulin Resistance and Type 2 Diabetes

A substantial body of evidence has established a strong and predictive relationship between elevated circulating levels of (R)-2-HB and the development of insulin resistance and type 2 diabetes.[2][4][6] It is considered one of the earliest biomarkers to appear, often preceding the clinical diagnosis of glucose intolerance.[3]

The mechanistic link is multifaceted:

-

Altered Lipid Metabolism: In insulin-resistant states, there is an increase in the oxidation of free fatty acids in the liver. This process generates a surplus of NADH, elevating the NADH/NAD+ ratio and driving the conversion of α-ketobutyrate to (R)-2-HB.[5]

-

Mitochondrial Dysfunction: Impaired mitochondrial function, a common feature of insulin resistance, can lead to an accumulation of metabolic intermediates and a state of reductive stress, further promoting (R)-2-HB synthesis.[5]

| Metabolic State | Key Features | Impact on (R)-2-HB |

| Normal Insulin Sensitivity | Balanced glucose and lipid metabolism. Normal cellular redox state. | Baseline (R)-2-HB levels. |

| Insulin Resistance | Increased hepatic fatty acid oxidation, elevated NADH/NAD+ ratio, increased oxidative stress. | Elevated (R)-2-HB production. |

| Type 2 Diabetes | Chronic hyperglycemia, persistent insulin resistance, and heightened oxidative stress. | Chronically elevated (R)-2-HB levels. |

2.2. Broader Implications in Metabolic and Other Disorders

The utility of (R)-2-HB as a biomarker extends beyond diabetes:

-

Preeclampsia: It has been identified as a potential biomarker for this serious pregnancy complication.[5]

-

Liver Injury: (R)-2-HB has shown potential in assessing liver health, particularly in the context of acetaminophen-induced injury.[5]

-

Cancer: Altered levels of (R)-2-HB have been observed in various cancers, including lung, colorectal, and hepatocellular carcinoma.[7]

-

COVID-19: Serum levels of (R)-2-HB have been found to be enriched in patients with COVID-19.[7]

PART 3: Methodologies and Protocols

3.1. Quantification of this compound

Accurate quantification of (R)-2-HB in biological matrices like serum, plasma, and urine is paramount. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the gold-standard analytical techniques.

Detailed GC-MS Protocol for Serum (R)-2-HB Quantification

This protocol is a representative example and may require optimization based on specific instrumentation and laboratory conditions.

-

Sample Preparation:

-

To 300 µL of serum, add an internal standard (e.g., deuterated 2-hydroxybutyrate).

-

Acidify the sample with 90 µL of 5 M HCl to stabilize the analyte.[8]

-

-

Liquid-Liquid Extraction:

-

Derivatization:

-

Add 75 µL of a derivatizing agent such as BSTFA with 1% TMCS and 25 µL of ethyl acetate.[9]

-

Heat the mixture at 70°C for 30 minutes to convert (R)-2-HB to its more volatile trimethylsilyl (TMS) derivative.[9]

-

A microwave-assisted derivatization for 2 minutes can also be employed for faster sample processing.[8]

-

-

GC-MS Analysis:

-

Inject 2 µL of the derivatized sample onto the GC-MS system.

-

Use a suitable capillary column (e.g., DB-5ms) and a temperature gradient to separate the analytes.

-

The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

-

-

Data Analysis:

-

Quantify (R)-2-HB by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations.

-

Caption: Workflow for the quantification of this compound by GC-MS.

PART 4: Future Perspectives and Conclusion

This compound is a highly informative metabolite that provides a window into the intricate interplay between amino acid metabolism, cellular redox balance, and systemic metabolic health. Its established role as an early and predictive biomarker for insulin resistance and type 2 diabetes positions it as a valuable tool in clinical diagnostics and for monitoring therapeutic interventions. Further research into the signaling properties of (R)-2-HB and its direct biological effects may unveil novel therapeutic targets for a range of metabolic diseases. The continued development of robust and high-throughput analytical methods will be crucial in translating the full potential of this important molecule from the research laboratory to routine clinical practice.

References

-

Rupa Health. (n.d.). 2-Hydroxybutyric Acid. Retrieved from [Link]

- Sousa, A. P., Cunha, D. M., Franco, C., Teixeira, C., Gojon, F., Baylina, P., & Fernandes, R. (2021). Which Role Plays 2-Hydroxybutyric Acid on Insulin Resistance? Metabolites, 11(12), 835.

-

Wikipedia. (n.d.). 2-Hydroxybutyric acid. Retrieved from [Link]

- Sousa, A. P., Cunha, D. M., Franco, C., Teixeira, C., Gojon, F., Baylina, P., & Fernandes, R. (2021). Which Role Plays 2-Hydroxybutyric Acid on Insulin Resistance?. Metabolites, 11(12), 835.

- Sousa, A. P., Cunha, D. M., Franco, C., Teixeira, C., Gojon, F., Baylina, P., & Fernandes, R. (2021). Which Role Plays 2-Hydroxybutyric Acid on Insulin Resistance?. PMC - PubMed Central.

- Rohwer, J. M., & He, L. (2010). Biosynthesis of 2-hydroxyisobutyric acid (2-HIBA)

- Sousa, A. P., Cunha, D. M., Franco, C., Teixeira, C., Gojon, F., Baylina, P., & Fernandes, R. (2021). Which Role Plays 2-Hydroxybutyric Acid on Insulin Resistance?. MDPI.

-

Human Metabolome Database. (2005). Showing metabocard for 2-Hydroxybutyric acid (HMDB0000008). Retrieved from [Link]

- Wang, Y., Chen, Y., Zhang, X., Lu, Y., & Chen, H. (2022). 2 Hydroxybutyric Acid-Producing Bacteria in Gut Microbiome and Fusobacterium nucleatum Regulates 2 Hydroxybutyric Acid Level In Vivo. MDPI.

- Li, H., Liu, Y., Zhang, M., Wang, Q., & Li, X. (2023). Metabolomic analysis-identified 2-hydroxybutyric acid might be a key metabolite of severe preeclampsia. PMC - PubMed Central.

- Meyer, M. R., Du, P., & Maurer, H. H. (2013). Phase I metabolites (organic acids) of gamma-hydroxybutyric acid-validated quantification by GC-MS and description of endogenous concentration ranges.

- Fernández-García, P., Huedo-Medina, T. B., & Blanco-Gozalo, V. (2022). Validation of a Microwave-Assisted Derivatization Gas Chromatography-Mass Spectrometry Method for the Quantification of 2-Hydroxybutyrate in Human Serum as an Early Marker of Diabetes Mellitus. MDPI.

- Hassan, H., & Al-Amri, A. (2009). Determination of -Hydroxybutyrate in Blood and Urine Using Gas Chromatography--Mass Spectrometry.

- González, J., Subirana, M., & Quintela, O. (2024).

Sources

- 1. benchchem.com [benchchem.com]

- 2. Which Role Plays 2-Hydroxybutyric Acid on Insulin Resistance? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. 2-Hydroxybutyric Acid | Rupa Health [rupahealth.com]

- 6. Which Role Plays 2-Hydroxybutyric Acid on Insulin Resistance? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Interplay Between (R)-2-Hydroxybutyric Acid and Glutathione Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Hydroxybutyric acid (2-HB), also known as alpha-hydroxybutyrate, has emerged from a metabolic byproduct to a significant biomarker of oxidative stress, insulin resistance, and metabolic dysregulation.[1][2][3] Its synthesis is intrinsically linked to the metabolic flux of the transsulfuration pathway, which is also responsible for producing cysteine—the rate-limiting precursor for the synthesis of glutathione (GSH), the cell's primary endogenous antioxidant.[2][3][4] This guide provides an in-depth examination of the biochemical nexus between 2-HB production and GSH synthesis. It details the underlying metabolic pathways, offers validated experimental protocols for their investigation, and discusses the implications for drug development and clinical research. By understanding this connection, researchers can leverage 2-HB as a sensitive indicator of cellular redox status and the demand for GSH, offering a window into the metabolic stress underlying numerous pathological conditions.[1]

Introduction: Two Sides of the Same Metabolic Coin

Cellular homeostasis is a dynamic balance between pro-oxidant challenges and antioxidant defenses. At the heart of this defense system lies glutathione (GSH), a tripeptide (γ-L-glutamyl-L-cysteinylglycine) present in high concentrations in all mammalian tissues.[5][6] GSH is pivotal for detoxifying reactive oxygen species (ROS), regulating cellular signaling, and maintaining the cellular redox environment.[5]

This compound (2-HB) is a small organic acid produced primarily in the liver.[2][7] For years, it was considered a minor metabolite of amino acid catabolism. However, recent metabolomic studies have consistently identified elevated 2-HB as an early biomarker for insulin resistance, glucose intolerance, and conditions of heightened oxidative stress.[2][8][9][10][11]

The core of this guide rests on a crucial biochemical link: the production of 2-HB is a direct consequence of the same metabolic pathway that is upregulated to supply cysteine for GSH synthesis during times of stress.[2][3] Therefore, measuring 2-HB provides a non-invasive, systemic readout of the demand for GSH synthesis, reflecting an underlying state of oxidative burden.

The Biochemical Nexus: The Transsulfuration Pathway

The synthesis of both 2-HB and cysteine (for GSH) converges on the transsulfuration pathway, a metabolic bridge connecting methionine metabolism to GSH production.[12]

Key Steps:

-

Homocysteine to Cystathionine: Under conditions of oxidative stress, the demand for GSH rises. This metabolic pressure shunts homocysteine away from the methionine regeneration cycle and into the transsulfuration pathway.[2] The enzyme Cystathionine β-synthase (CBS) catalyzes the condensation of homocysteine with serine to form cystathionine.[12][13][14][15] This is the initial and rate-limiting step of the pathway.[14][16]

-

Cystathionine to Cysteine and α-Ketobutyrate: The enzyme Cystathionine γ-lyase (CSE) then cleaves cystathionine to yield three products:

-

α-Ketobutyrate to (R)-2-Hydroxybutyrate: When the flux through the transsulfuration pathway is high, α-ketobutyrate accumulates. This keto acid is then reduced to (R)-2-Hydroxybutyrate by the enzyme Lactate Dehydrogenase (LDH) or α-hydroxybutyrate dehydrogenase (HBDH) , in a reaction that consumes NADH.[17]

This sequence demonstrates that an increased rate of hepatic GSH synthesis to combat oxidative stress will invariably lead to an increased production of 2-HB as a byproduct.[2]

Caption: The Transsulfuration Pathway linking oxidative stress to the co-production of Cysteine for Glutathione (GSH) and (R)-2-Hydroxybutyrate.

The Role of NADPH and the Pentose Phosphate Pathway

While the transsulfuration pathway provides the cysteine precursor, the regeneration of reduced GSH from its oxidized form (GSSG) is equally critical and creates another layer of metabolic connection.

-

GSH Regeneration: The enzyme Glutathione Reductase (GR) catalyzes the reduction of GSSG back to two molecules of active GSH.[18][19] This reaction is absolutely dependent on the reducing equivalent NADPH (Nicotinamide adenine dinucleotide phosphate).[19][20][21]

-

NADPH Production: The primary source of cytosolic NADPH for this process is the Pentose Phosphate Pathway (PPP) , an alternative route for glucose oxidation.[22][23][24][25][26] The oxidative phase of the PPP converts glucose-6-phosphate into ribulose-5-phosphate, generating two molecules of NADPH in the process.[24][25]

Therefore, a state of high oxidative stress not only increases the demand for cysteine via transsulfuration but also enhances the flux through the PPP to supply the NADPH required by Glutathione Reductase.[23] Investigating perturbations in both 2-HB levels and PPP activity can provide a more comprehensive picture of the cellular response to oxidative challenge.

Experimental Methodologies

To accurately investigate the 2-HB/GSH axis, robust and validated analytical methods are essential. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for its high sensitivity, specificity, and throughput.[27][28]

Protocol: Quantification of this compound in Plasma by LC-MS/MS

This protocol provides a self-validating method for the precise measurement of 2-HB.

Objective: To quantify the concentration of 2-HB in human plasma using a stable isotope-labeled internal standard.

Materials:

-

This compound standard (≥98% purity)

-

2-Hydroxybutyric acid-d3 (2-HB-d3) internal standard (IS)

-

LC-MS grade methanol, acetonitrile, and water

-

LC-MS grade formic acid

-

Human plasma (K2EDTA)

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) system (e.g., Shimadzu Nexera X2, Waters Acquity)

-

Tandem Mass Spectrometer (e.g., Sciex 6500, Thermo Fisher Altis) with an electrospray ionization (ESI) source

Procedure:

-

Standard Curve Preparation:

-

Prepare a 1 mg/mL stock solution of 2-HB in methanol.

-

Perform serial dilutions to create calibration standards ranging from 0.5 µg/mL to 40 µg/mL.[29]

-

Prepare a working Internal Standard (IS) solution of 2-HB-d3 at 5 µg/mL in methanol.

-

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample, calibrator, or quality control (QC) sample in a microcentrifuge tube, add 200 µL of the working IS solution.

-

Vortex vigorously for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to an HPLC vial for analysis.

-

-

LC-MS/MS Analysis:

-

LC Column: Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A typical gradient would start at 2% B, ramp to 95% B, and re-equilibrate. Total run time is typically 3-6 minutes.[29][30]

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

MS Detection: Operate in negative ion ESI mode.

-

MRM Transitions:

-

2-HB: Q1: 103.1 m/z -> Q3: 57.1 m/z

-

2-HB-d3 (IS): Q1: 106.1 m/z -> Q3: 60.1 m/z

-

-

-

Data Analysis & Validation:

-

Quantify 2-HB by calculating the peak area ratio of the analyte to the IS.

-

Plot a calibration curve using the standards and determine the concentration of 2-HB in the samples using linear regression (R² > 0.99).[29]

-

The protocol must be validated for linearity, precision (intra- and inter-run CVs < 15%), accuracy (recovery between 85-115%), and stability.[29]

-

Caption: A streamlined workflow for the quantification of 2-Hydroxybutyrate in plasma samples using LC-MS/MS.

Data Interpretation: What Elevated 2-HB Signifies

The presence of elevated 2-HB levels in biological fluids is a strong indicator of underlying metabolic shifts.

| Condition | Typical Observation | Implied Metabolic State | Reference |

| Insulin Resistance | Significantly elevated plasma 2-HB | Increased lipid oxidation and oxidative stress, driving demand for GSH synthesis. | [2][8][9][11] |

| Impaired Glucose Tolerance | Elevated 2-HB, often additive to insulin resistance markers. | Dysregulated glucose metabolism contributing to oxidative burden. | [2][8] |

| Metabolic Acidosis | Increased urinary and plasma 2-HB | Systemic metabolic stress and upregulation of compensatory pathways. | [3] |

| Toxin Exposure | Increased urinary 2-HB | Upregulation of detoxification pathways, including GSH conjugation, which drives cysteine demand. | [3][31] |

Causality Insight: It is crucial to understand that 2-HB is not merely correlated with these conditions; it is a mechanistic byproduct. For example, in insulin resistance, increased free fatty acid oxidation leads to a surplus of NADH and acetyl-CoA.[17] This not only generates ROS, increasing the demand for GSH, but the high NADH/NAD+ ratio also thermodynamically favors the reduction of α-ketobutyrate to 2-HB.[17]

Implications for Drug Development and Research

The 2-HB/GSH link provides a valuable tool for researchers and drug development professionals:

-

Pharmacodynamic Biomarker: For therapies targeting oxidative stress, 2-HB can serve as a sensitive, systemic pharmacodynamic biomarker. A reduction in 2-HB levels following treatment could indicate a successful reduction in oxidative burden and decreased demand for de novo GSH synthesis.

-

Patient Stratification: In clinical trials for metabolic diseases, baseline 2-HB levels could be used to stratify patients based on their underlying level of oxidative stress, potentially identifying populations most likely to respond to antioxidant or metabolic therapies.[9]

-

Early Disease Detection: As a biomarker that rises early in the progression of insulin resistance, 2-HB holds promise for developing diagnostics for at-risk individuals before the onset of overt hyperglycemia.[8][9][10][11]

-

Toxicology: Monitoring urinary 2-HB can provide a non-invasive readout of hepatic stress and the engagement of GSH-dependent detoxification pathways in response to a xenobiotic.

Conclusion

This compound is far more than a simple metabolite; it is a dynamic indicator of the metabolic flux through the transsulfuration pathway, directly reflecting the cellular demand for glutathione. Its strong association with oxidative stress and metabolic diseases is grounded in a clear, causal biochemical mechanism. By employing robust analytical methodologies like LC-MS/MS, researchers can accurately quantify 2-HB, gaining critical insights into the redox status of an organism. This understanding enables the use of 2-HB as a powerful biomarker for disease diagnosis, patient stratification, and the evaluation of therapeutic interventions aimed at mitigating metabolic and oxidative stress.

References

-

Mosharov, E., Cranford, M. R., & Banerjee, R. (2009). The transsulfuration pathway and its role in the regulation of cysteine metabolism. Journal of Biological Chemistry, 284(14), 8843-8847. Available at: [Link]

-

Wikipedia. 2-Hydroxybutyric acid. Available at: [Link]

-

McBean, G. J. (2012). The transsulfuration pathway: a source of cysteine for glutathione in astrocytes. Amino acids, 42(1), 199–205. Available at: [Link]

-

Rupa Health. 2-Hydroxybutyric Acid. Available at: [Link]

-

Eletto, D., et al. (2020). NADPH and Glutathione Redox Link TCA Cycle Activity to Endoplasmic Reticulum Homeostasis. Cell Metabolism, 31(5), 989-1001.e9. Available at: [Link]

-

Tito, A., et al. (2019). NADPH and glutathione redox link TCA cycle activity to endoplasmic reticulum stress. bioRxiv. Available at: [Link]

-

Belalcazar Maya, A. D. P. (2009). The Transsulfuration Pathway Significantly Contributes to Glutathione Biosynthesis in Human Mammary Epithelial Cells. Marshall University Theses, Dissertations and Capstones. Paper 795. Available at: [Link]

-

McBean, G. J. (2012). The transsulfuration pathway: a source of cysteine for glutathione in astrocytes. Amino Acids, 42(1), 199-205. Available at: [Link]

-

Gall, W. E., et al. (2010). α-hydroxybutyrate is an early biomarker of insulin resistance and glucose intolerance in a nondiabetic population. PLoS One, 5(5), e10883. Available at: [Link]

-

ResearchGate. Transsulfuration pathway and glutathione biosynthetic pathway. Available at: [Link]

-

Gall, W. E., et al. (2010). α-Hydroxybutyrate Is an Early Biomarker of Insulin Resistance and Glucose Intolerance in a Nondiabetic Population. PLoS ONE, 5(5), e10883. Available at: [Link]

-

Wikipedia. Glutathione reductase. Available at: [Link]

-

Tarrío, M. R., et al. (2007). role of glutathione reductase in the interplay between oxidative stress response and turnover of cytosolic NADPH in Kluyveromyces lactis. FEMS Yeast Research, 7(4), 539-549. Available at: [Link]

-

Quora. How does the reaction between NADPH and glutathione protect red cells from oxidative damage?. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 440864, (S)-2-Hydroxybutyric acid. Available at: [Link].

-

Jian, W., et al. (2017). LC-MS/MS method for quantitation of seven biomarkers in human plasma for the assessment of insulin resistance and impaired glucose tolerance. Journal of Chromatography B, 1040, 241-248. Available at: [Link]

-

Stincone, A., et al. (2015). The return of metabolism: biochemistry and physiology of the pentose phosphate pathway. Biological reviews, 90(3), 927-963. Available at: [Link]

-

da Silva Rosa, T., et al. (2021). Which Role Plays 2-Hydroxybutyric Acid on Insulin Resistance?. Biomolecules, 11(12), 1836. Available at: [Link]

-

ResearchGate. α-Hydroxybutyrate Is an Early Biomarker of Insulin Resistance and Glucose Intolerance in a Nondiabetic Population. Available at: [Link]

-

Gall, W. E., et al. (2010). α-Hydroxybutyrate Is an Early Biomarker of Insulin Resistance and Glucose Intolerance in a Nondiabetic Population. PLOS ONE. Available at: [Link]

-

LibreTexts Chemistry. 2. Synthesis and Action of β-Hydroxybutyrate. Available at: [Link]

-

King, A. M., et al. (2024). Development and validation of a multiplexed LC–MS/MS ketone body assay for clinical diagnostics. Clinical Mass Spectrometry, 31, 100318. Available at: [Link]

-

Lu, S. C. (2013). GLUTATHIONE SYNTHESIS. Biochimica et Biophysica Acta (BBA)-General Subjects, 1830(5), 3143-3153. Available at: [Link]

-

Pawlosky, R. J., & Veech, R. L. (2019). The Mechanisms by Which the Ketone Body D-β-Hydroxybutyrate May Improve the Multiple Cellular Pathologies of Parkinson's Disease. Nutrients, 11(5), 1083. Available at: [Link]

-

Wang, L., et al. (2021). Cystathionine β-Synthase in Physiology and Cancer. Cancers, 13(24), 6296. Available at: [Link]

-

Wikipedia. Cystathionine beta synthase. Available at: [Link]

-

Zhang, J., et al. (2020). Highly Efficient Synthesis of Glutathione via a Genetic Engineering Enzymatic Method Coupled with Yeast ATP Generation. Molecules, 25(1), 5. Available at: [Link]

-

Moya-Garzon, M. D., et al. (2024). A secondary β-hydroxybutyrate metabolic pathway linked to energy balance. bioRxiv. Available at: [Link]

-

Ge, T., et al. (2020). The pentose phosphate pathway in health and disease. Nature Reviews Endocrinology, 16(11), 635-651. Available at: [Link]

-

Liu, H., et al. (2024). The role of cystathionine β-synthase in cancer. Cellular Signalling, 111406. Available at: [Link]

-

Bionity. Cystathionine beta synthase. Available at: [Link]

-

ResearchGate. Reaction mechanism and regulation of cystathionine β-synthase. Available at: [Link]

-

Wikipedia. Pentose phosphate pathway. Available at: [Link]

-

Khan Academy. Pentose phosphate pathway. Available at: [Link]

-

Xie, Z., et al. (2022). Function and mechanism of histone β-hydroxybutyrylation in health and disease. Frontiers in genetics, 13, 982545. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]

- 3. 2-Hydroxybutyric Acid | Rupa Health [rupahealth.com]

- 4. researchgate.net [researchgate.net]

- 5. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. alpha-hydroxybutyrate is an early biomarker of insulin resistance and glucose intolerance in a nondiabetic population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. α-Hydroxybutyrate Is an Early Biomarker of Insulin Resistance and Glucose Intolerance in a Nondiabetic Population - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. α-Hydroxybutyrate Is an Early Biomarker of Insulin Resistance and Glucose Intolerance in a Nondiabetic Population | PLOS One [journals.plos.org]

- 12. Transsulfuration Is a Significant Source of Sulfur for Glutathione Production in Human Mammary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Cystathionine β-Synthase in Physiology and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cystathionine beta synthase - Wikipedia [en.wikipedia.org]

- 16. The role of cystathionine β-synthase in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Which Role Plays 2-Hydroxybutyric Acid on Insulin Resistance? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Glutathione reductase - Wikipedia [en.wikipedia.org]

- 19. quora.com [quora.com]

- 20. NADPH and Glutathione Redox Link TCA Cycle Activity to Endoplasmic Reticulum Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. biorxiv.org [biorxiv.org]

- 22. academic.oup.com [academic.oup.com]

- 23. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]

- 26. Khan Academy [khanacademy.org]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. LC-MS/MS method for quantitation of seven biomarkers in human plasma for the assessment of insulin resistance and impaired glucose tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics - PMC [pmc.ncbi.nlm.nih.gov]

- 31. (S)-2-Hydroxybutyric acid | C4H8O3 | CID 440864 - PubChem [pubchem.ncbi.nlm.nih.gov]

Metabolic pathway of (R)-2-Hydroxybutyric acid from amino acids

An In-depth Technical Guide to the Metabolic Provenance of (R)-2-Hydroxybutyric Acid from Amino Acid Catabolism

Abstract

This compound ((R)-2-HB), also known as α-hydroxybutyrate, has emerged from a metabolic curiosity to a significant biomarker associated with metabolic stress, insulin resistance, and impaired glucose regulation[1][2][3][4]. Its production is intrinsically linked to the catabolism of specific amino acids and the cellular redox state. This technical guide provides a comprehensive exploration of the metabolic pathways originating from the amino acids L-threonine and L-methionine that converge on the synthesis of (R)-2-HB. We will dissect the key enzymatic steps, the regulatory nexus of the NADH/NAD+ ratio, and the physiological conditions that drive its formation. Furthermore, this guide furnishes field-proven experimental methodologies for the quantification of 2-HB, offering researchers and drug development professionals a robust framework for investigating this critical metabolic node.

Introduction to this compound: A Barometer of Metabolic Health

2-Hydroxybutyric acid is a chiral four-carbon α-hydroxy acid that exists as two enantiomers, (R)- and (S)-2-HB. In mammalian systems, it is primarily produced as a byproduct of amino acid metabolism, specifically the breakdown of L-threonine and L-methionine[1][5]. While historically noted in the urine of patients with ketoacidosis and lactic acidosis, recent metabolomic studies have positioned 2-HB as a sensitive and early predictor of insulin resistance and type 2 diabetes, even in non-diabetic individuals[2][6][7].

Its elevation signals a fundamental shift in cellular metabolism, often reflecting increased lipid oxidation and heightened oxidative stress[1][4]. Under these conditions, the demand for the primary endogenous antioxidant, glutathione, rises. The synthesis of glutathione is directly linked to the catabolism of methionine, which in turn generates the direct precursor to 2-HB[2][4]. Therefore, tracking 2-HB levels provides a window into the interplay between amino acid flux, antioxidant capacity, and cellular redox balance.

The Central Precursor: α-Ketobutyrate

The metabolic pathways originating from both threonine and methionine do not produce 2-HB directly. Instead, they converge on a common intermediate: α-ketobutyrate (also known as 2-oxobutanoate). This α-keto acid stands at a critical metabolic crossroads. While it can be further metabolized to propionyl-CoA to enter the citric acid cycle, its fate is also dictated by the prevailing cellular redox environment[8].

Biosynthetic Pathways from Amino Acid Precursors

The Threonine Catabolic Pathway

The most direct route to α-ketobutyrate is from the catabolism of the essential amino acid L-threonine. This conversion is catalyzed by a single, pyridoxal-5'-phosphate (PLP)-dependent enzyme.

-

Enzymatic Step: L-threonine is converted to α-ketobutyrate and ammonia.

-

Enzyme: Threonine Dehydratase (also known as Threonine Deaminase)[9][10].

-

Cofactor: Pyridoxal-5'-phosphate (PLP).

-

Mechanism: The enzyme catalyzes a deamination and dehydration reaction, releasing α-ketobutyrate as the primary product[10][11]. This pathway is a key catabolic route for threonine, particularly when it is in excess[12].

Caption: Metabolic conversion of L-Threonine to this compound.

The Methionine Catabolic & Transsulfuration Pathway

A more complex and physiologically significant pathway, especially under metabolic stress, involves the catabolism of L-methionine. This pathway is inextricably linked to the synthesis of glutathione (GSH)[1].

When oxidative stress increases, the demand for cysteine, a key component of glutathione, rises dramatically[2][6]. To meet this demand, homocysteine (a product of methionine metabolism) is shunted into the transsulfuration pathway rather than being remethylated back to methionine[4].

-

Key Steps:

-

L-methionine is converted to S-adenosylmethionine (SAM), which then donates a methyl group to become S-adenosylhomocysteine (SAH). SAH is hydrolyzed to homocysteine.

-

Cystathionine β-synthase (CBS) combines homocysteine with serine to form cystathionine.

-

Cystathionine γ-lyase (CGL) cleaves cystathionine to yield L-cysteine (for glutathione synthesis), ammonia, and the key precursor, α-ketobutyrate [8].

-

This pathway ensures that under high oxidative load, the production of the antioxidant precursor (cysteine) is coupled with the generation of α-ketobutyrate[4].

Caption: The Transsulfuration Pathway linking Methionine to (R)-2-HB.

The Final Conversion: A Redox-Sensitive Reaction

The conversion of α-ketobutyrate to (R)-2-HB is not a committed step but rather an "overflow" reaction driven by the cellular redox state[5].

Enzymatic Reduction

The reduction of the keto group of α-ketobutyrate to a hydroxyl group is catalyzed by cytosolic dehydrogenases.

-

Enzymes: Lactate Dehydrogenase (LDH) and α-Hydroxybutyrate Dehydrogenase (HBDH), which is an isoenzyme of LDH predominantly found in cardiac tissue[6][7][8].

-

Cofactor: The reaction consumes NADH, converting it to NAD+[8].

The Critical Role of the NADH/NAD+ Ratio

The direction of the reaction catalyzed by LDH is highly dependent on the intracellular ratio of NADH to NAD+.

-

High NADH/NAD+ Ratio: Conditions such as increased fatty acid oxidation, impaired mitochondrial function, or hypoxia lead to an accumulation of NADH. This high NADH/NAD+ ratio thermodynamically favors the reduction of keto acids like pyruvate (to lactate) and α-ketobutyrate (to 2-HB)[1][4][5].

-

Metabolic Context: In states of insulin resistance, increased free fatty acids flood the liver, and their subsequent β-oxidation generates large amounts of NADH[1]. This elevated redox pressure is a primary driver for the conversion of the accumulating α-ketobutyrate into 2-HB, explaining why 2-HB is a strong marker for such conditions.

| Enzyme | Pathway | Reaction Catalyzed | Cofactor | Regulatory Insight |

| Threonine Dehydratase | Threonine Catabolism | L-Threonine → α-Ketobutyrate + NH₃ | PLP | Activity increases with high threonine levels. |

| Cystathionine γ-lyase (CGL) | Transsulfuration | Cystathionine → α-Ketobutyrate + L-Cysteine + NH₃ | PLP | Upregulated by oxidative stress to increase cysteine supply for glutathione synthesis. |

| Lactate Dehydrogenase (LDH) / α-Hydroxybutyrate Dehydrogenase (HBDH) | Final Reduction Step | α-Ketobutyrate + NADH + H⁺ ⇌ (R)-2-HB + NAD⁺ | NADH/NAD⁺ | The forward reaction is strongly favored by a high NADH/NAD⁺ ratio. |

Experimental Methodologies for Pathway Analysis

The robust quantification of (R)-2-HB is essential for its validation as a biomarker. Gas chromatography-mass spectrometry (GC-MS) is a gold-standard technique for analyzing organic acids due to its high sensitivity and specificity.

Protocol: Quantification of 2-Hydroxybutyric Acid in Plasma by GC-MS

This protocol outlines a self-validating system for the reliable measurement of 2-HB.

1. Sample Preparation & Protein Precipitation:

- Thaw plasma samples (e.g., 100 µL) on ice.

- Add an internal standard (e.g., a stable isotope-labeled 2-HB or a non-endogenous organic acid).

- Precipitate proteins by adding 400 µL of ice-cold acetonitrile.

- Vortex vigorously for 1 minute.

- Incubate at -20°C for 30 minutes to ensure complete precipitation.

- Centrifuge at 14,000 x g for 15 minutes at 4°C.

2. Supernatant Extraction & Drying:

- Carefully transfer the supernatant to a new microcentrifuge tube.

- Evaporate the solvent to complete dryness using a vacuum concentrator (e.g., SpeedVac) or a gentle stream of nitrogen.

3. Derivatization (Critical for GC Analysis):

- Rationale: Organic acids are non-volatile. Derivatization with a silylating agent makes them volatile for GC analysis.

- Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) and 50 µL of pyridine (as a catalyst).

- Seal the vial tightly and heat at 70°C for 60 minutes.

4. GC-MS Analysis:

- Cool samples to room temperature.

- Inject 1-2 µL of the derivatized sample onto the GC-MS system.

- GC Column: A mid-polarity column (e.g., DB-5ms) is typically used.

- Oven Program: Start at a low temperature (e.g., 70°C), hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

- MS Detection: Operate in Selective Ion Monitoring (SIM) mode for maximum sensitivity and specificity, monitoring characteristic ions for derivatized 2-HB and the internal standard.

5. Data Analysis:

- Integrate the peak areas for 2-HB and the internal standard.

- Calculate the peak area ratio (2-HB / Internal Standard).

- Quantify the concentration using a calibration curve prepared with known standards that have undergone the same extraction and derivatization process.

start [label="Plasma Sample Collection\n(+ Internal Standard)", shape=ellipse, fillcolor="#FBBC05"];

step1 [label="Protein Precipitation\n(Ice-Cold Acetonitrile)"];

step2 [label="Centrifugation\n(14,000 x g, 15 min)"];

step3 [label="Supernatant Isolation"];

step4 [label="Solvent Evaporation\n(Vacuum Concentrator)"];

step5 [label="Derivatization\n(BSTFA, 70°C)"];

step6 [label="GC-MS Analysis\n(SIM Mode)"];

end [label="Quantification\n(Calibration Curve)", shape=ellipse, fillcolor="#34A853"];

start -> step1 -> step2 -> step3 -> step4 -> step5 -> step6 -> end;

}

Caption: Experimental workflow for GC-MS quantification of 2-Hydroxybutyric Acid.

Implications for Research and Drug Development

Understanding the metabolic origins of (R)-2-HB is critical for its application in clinical and pharmaceutical research.

-

Biomarker of Metabolic Disease: As an early warning sign of insulin resistance, 2-HB can be used to stratify patients, monitor disease progression, and assess the efficacy of therapeutic interventions targeting metabolic health[1][7].

-

Investigating Oxidative Stress: 2-HB levels serve as a dynamic readout of the flux through the transsulfuration pathway, providing an indirect measure of glutathione demand and systemic oxidative stress[6][13].

-

Drug Development: For therapies that may impact mitochondrial function or lipid metabolism, monitoring 2-HB can serve as a sensitive safety or efficacy biomarker, revealing off-target metabolic effects or the desired modulation of cellular redox state.

Conclusion

The metabolic pathway producing this compound is a sensitive indicator of cellular stress, originating from the catabolism of L-threonine and L-methionine. Its synthesis is governed by the availability of the precursor α-ketobutyrate and, most critically, by the cellular NADH/NAD+ ratio, which links its production directly to states of high lipid oxidation and impaired mitochondrial function. As a validated biomarker for insulin resistance, 2-HB provides researchers and clinicians with a powerful tool to probe the complex interplay between amino acid metabolism, redox homeostasis, and systemic metabolic health. The methodologies detailed herein offer a clear path to accurately measure this key metabolite, enabling further investigation into its role in disease and the development of novel therapeutics.

References

-

Rupa Health. (n.d.). 2-Hydroxybutyric Acid. Retrieved from Rupa Health. [Link]

-

Wikipedia. (2023). 2-Hydroxybutyric acid. In Wikipedia. [Link]

-

HealthMatters.io. (n.d.). 2-Hydroxybutyric acid - Organic Acids. Retrieved from HealthMatters.io. [Link]

-

HealthMatters.io. (n.d.). 2-Hydroxybutyric - Organic Acids Test (OAT). Retrieved from HealthMatters.io. [Link]

-

Landaas, S. (1975). The formation of 2-hydroxybutyric acid in experimental animals. Clinica Chimica Acta, 58(1), 23-32. [Link]

-

Human Metabolome Database. (2022). Showing metabocard for 2-Hydroxybutanoic acid (HMDB0341410). Retrieved from Human Metabolome Database. [Link]

-

FxMed. (n.d.). The Clinical Significance of the Organic Acids Test. Retrieved from FxMed. [Link]

-

Human Metabolome Database. (2005). Showing metabocard for 2-Hydroxybutyric acid (HMDB0000008). Retrieved from Human Metabolome Database. [Link]

-

Pinto, J., et al. (2021). Which Role Plays 2-Hydroxybutyric Acid on Insulin Resistance?. MDPI. [Link]

-

PathBank. (n.d.). Browsing Compounds. Retrieved from PathBank. [Link]

-

Harvard Catalyst. (n.d.). Threonine Dehydratase. Retrieved from Harvard Catalyst Profiles. [Link]

-

Wikipedia. (2023). Threonine ammonia-lyase. In Wikipedia. [Link]

-

National Center for Biotechnology Information. (n.d.). Isoleucine Binding and Regulation of and Threonine Dehydratase (IlvA). Retrieved from PubMed Central. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Amino-3-hydroxybutanoic acid | C4H9NO3. Retrieved from PubChem. [Link]

-

Pinto, J., et al. (2021). Which Role Plays 2-Hydroxybutyric Acid on Insulin Resistance?. PubMed Central. [Link]

Sources

- 1. 2-Hydroxybutyric Acid | Rupa Health [rupahealth.com]

- 2. 2-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]

- 3. 2-Hydroxybutyric - Organic Acids Test (OAT) - Nutritional and Metabolic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]

- 4. hmdb.ca [hmdb.ca]

- 5. The formation of 2-hydroxybutyric acid in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Hydroxybutyric acid - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]

- 7. Which Role Plays 2-Hydroxybutyric Acid on Insulin Resistance? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. connects.catalyst.harvard.edu [connects.catalyst.harvard.edu]

- 10. Threonine ammonia-lyase - Wikipedia [en.wikipedia.org]

- 11. Isoleucine Binding and Regulation of and Threonine Dehydratase (IlvA) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2-Amino-3-hydroxybutanoic acid | C4H9NO3 | CID 205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fxmed.co.nz [fxmed.co.nz]

(R)-2-Hydroxybutyric acid as an endogenous human metabolite

An In-Depth Technical Guide to (R)-2-Hydroxybutyric Acid as an Endogenous Human Metabolite

Authored by: Gemini, Senior Application Scientist

Abstract

This compound, and its more commonly measured enantiomer (S)-2-hydroxybutyric acid (together often referred to as α-hydroxybutyrate or 2-HB), is an endogenous organic acid that has emerged from the background of intermediary metabolism to become a significant biomarker.[1] Initially observed in patients with certain inborn errors of metabolism, its role has expanded dramatically, now serving as an early and sensitive indicator of metabolic stress, particularly insulin resistance and the progression toward type 2 diabetes.[2][3] This guide provides a detailed exploration of the biochemical origins of 2-hydroxybutyric acid, its physiological and pathophysiological significance, validated analytical methodologies for its quantification, and its application in clinical research and drug development.

Biochemical Provenance and Metabolic Nexus

2-Hydroxybutyric acid (2-HB) is not a product of a primary metabolic pathway but rather an overflow metabolite, a byproduct whose production is sensitive to shifts in major metabolic fluxes. Its synthesis is intricately linked to amino acid catabolism and the cellular redox state, primarily within the liver.

Core Biosynthetic Pathways

The direct precursor to 2-HB is α-ketobutyrate (also known as 2-oxobutanoate).[4] The accumulation of α-ketobutyrate, coupled with an increased NADH/NAD+ ratio, drives its reduction to 2-HB by enzymes such as lactate dehydrogenase (LDH) and α-hydroxybutyrate dehydrogenase (HBDH).[4][5] Two principal pathways supply this α-ketobutyrate pool:

-

Catabolism of L-Threonine and L-Methionine: In the liver, the catabolism of amino acids, particularly threonine and methionine, generates α-ketobutyrate.[6] Threonine is converted to α-ketobutyrate by the enzyme threonine dehydratase.[6] The transsulfuration pathway, which converts methionine-derived homocysteine to cysteine, also releases α-ketobutyrate as a byproduct of the cystathionine cleavage step.[1][7]

-

Glutathione Synthesis and Oxidative Stress: Under conditions of oxidative stress, the demand for the primary endogenous antioxidant, glutathione (GSH), increases significantly.[5] This elevates the rate of hepatic glutathione synthesis, which requires a steady supply of cysteine.[1] To meet this demand, homocysteine is increasingly shunted into the transsulfuration pathway to produce cysteine. This process generates α-ketobutyrate as a byproduct, linking 2-HB levels directly to the cellular response to oxidative stress.[1][2]

The following diagram illustrates the convergence of these pathways on 2-HB production.

Clinical Significance: A Barometer of Metabolic Dysregulation

The utility of 2-HB as a biomarker stems from its role as an indicator of systemic metabolic stress. Its elevated levels are not the cause of disease but a reflection of underlying pathophysiological processes.

Early Detection of Insulin Resistance

A substantial body of evidence establishes 2-HB as an early biomarker for insulin resistance (IR), often predicting the future development of impaired glucose tolerance and type 2 diabetes in non-diabetic individuals.[1][3][8] The mechanistic rationale is twofold:

-

Increased Fatty Acid Flux: In insulin-resistant states, peripheral tissues do not efficiently take up glucose, leading the body to compensate by increasing lipolysis. This floods the liver with free fatty acids. The subsequent increase in hepatic fatty acid oxidation generates a large amount of NADH, elevating the NADH/NAD+ ratio.[2] This redox shift strongly favors the reduction of α-ketobutyrate to 2-HB.[4]

-

Oxidative Stress: Insulin resistance is intrinsically linked with heightened oxidative stress.[5] As explained previously, this drives glutathione synthesis and, consequently, the production of α-ketobutyrate and 2-HB.[2]

Therefore, elevated 2-HB serves as a proxy for two core defects in insulin resistance: altered lipid metabolism and increased oxidative stress.[2][4]

Association with Other Metabolic Conditions

Elevated 2-HB levels are also observed in other conditions characterized by severe metabolic disruption, including:

-

Diabetic Ketoacidosis (DKA): A state of profound insulin deficiency and counter-regulatory hormone excess.

-

Lactic Acidosis: Where high NADH/NAD+ ratios also drive the production of lactate.[7]

-

Inherited Metabolic Disorders: Such as propionic acidemia and methylmalonic aciduria.

Low levels of 2-hydroxybutyric acid are not considered clinically relevant.[9]

Quantitative Analysis: Methodologies and Protocols

Accurate and precise quantification of 2-HB in biological matrices like serum, plasma, and urine is paramount for its clinical and research applications. The choice of methodology depends on factors such as required sensitivity, specificity, throughput, and whether enantioselective separation is necessary.[8][10]

Comparison of Analytical Platforms

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem MS (LC-MS/MS) | Enzymatic Assays |

| Principle | Separation of volatile derivatives by gas phase, detection by MS. | Separation by liquid phase, detection by tandem MS. | Enzyme-catalyzed reaction producing a detectable signal. |

| Specificity | High, especially with MS detection. | Very High (Gold Standard), uses MRM transitions.[11] | Moderate to High, potential for cross-reactivity. |

| Sensitivity | High | Very High | Good, suitable for clinical ranges. |

| Throughput | Moderate, limited by run times and sample prep. | High, especially with UHPLC systems. | Very High, suitable for large-scale screening.[11] |

| Sample Prep | Required Derivatization to increase volatility.[8] | Simple protein precipitation is often sufficient.[8] | Minimal, direct sample use may be possible. |

| Enantioselectivity | Possible with chiral columns or chiral derivatizing agents.[12] | Possible with chiral stationary phase (CSP) columns.[10] | Generally not enantioselective. |

Detailed Experimental Protocols

This protocol provides a robust method for quantifying 2-HB in human serum or plasma, prized for its high sensitivity and specificity.[8]